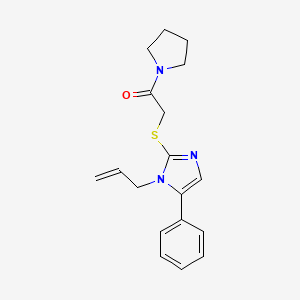
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or simpler compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. It includes bond lengths, bond angles, torsional angles, and overall molecular geometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, conditions, and the type of reaction (e.g., substitution, addition, elimination, etc.).Physical And Chemical Properties Analysis
This includes the study of properties like melting point, boiling point, solubility, density, molar mass, etc. Chemical properties might include reactivity, flammability, oxidation states, etc.Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a key intermediate in the synthesis of various heterocyclic compounds. Research has shown that derivatives of this compound can be used to synthesize a range of heterocyclic structures like pyrazolo[3,4-b]pyridines, pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazines, and tetrazoles. These compounds have potential applications in medicinal chemistry due to their diverse biological activities (Attaby et al., 2006).
Biological Activity Exploration
The compound's derivatives have been explored for their biological activities. For instance, derivatives like 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(substituted phenyl)ethanone have been synthesized and investigated for their anticholinesterase activities. Such studies are crucial in understanding the therapeutic potential of these compounds in treating conditions like Alzheimer's disease (Mohsen et al., 2014).
Antimicrobial and Antioxidant Potential
Research into imidazole-based heterocycles, including those derived from the compound , has revealed significant antimicrobial and antioxidant properties. These compounds have shown effectiveness against various bacteria and also exhibit properties that could be harnessed in oxidative stress-related conditions (Abdel-Wahab et al., 2011).
Material Science Applications
The compound and its derivatives have found applications in material science, particularly in the synthesis of luminescent materials. For example, derivatives like 1,3-diarylated imidazo[1,5-a]pyridines, synthesized from similar ketones, have been used to create luminescent materials with potential applications in optoelectronics and display technologies (Volpi et al., 2017).
Corrosion Inhibition
Imidazole derivatives, including those structurally related to 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, have shown potential as corrosion inhibitors. Such compounds have been studied for their effectiveness in protecting metals in acidic environments, which is a significant application in industrial settings (Zhang et al., 2018).
Safety And Hazards
This section would detail the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.
Orientations Futures
This would involve a discussion on the potential applications of the compound and areas where further research is needed.
Propriétés
IUPAC Name |
2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-2-10-21-16(15-8-4-3-5-9-15)13-19-18(21)23-14-17(22)20-11-6-7-12-20/h2-5,8-9,13H,1,6-7,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNXCEYMVWKSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

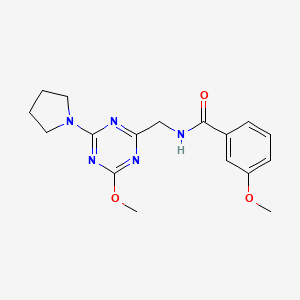
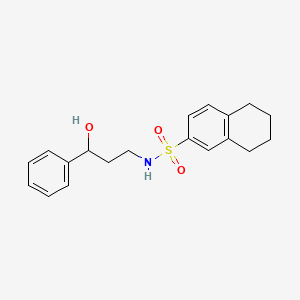
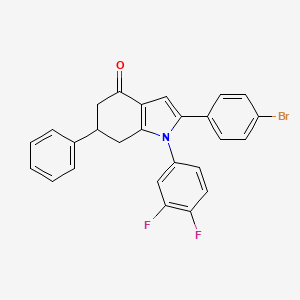
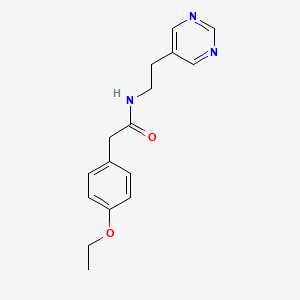
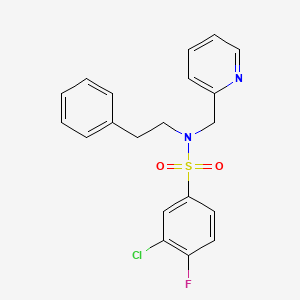

![1-(3,4-dimethylphenyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2847070.png)
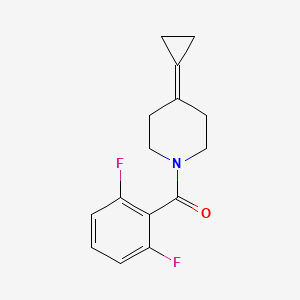
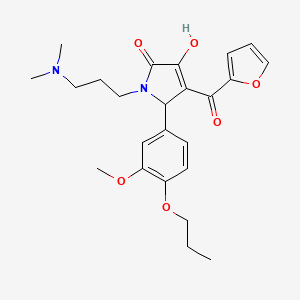
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2847076.png)
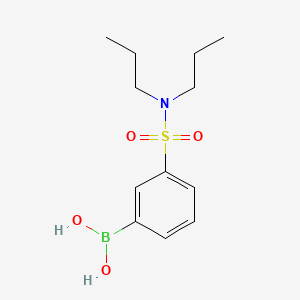

![N-(4-methoxybenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2847083.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2847084.png)